molecular formula C5H11NO2.ClH B213152 4,4-Piperidinediol hydrochloride CAS No. 40064-34-4

4,4-Piperidinediol hydrochloride

Cat. No.: B213152
CAS No.: 40064-34-4
M. Wt: 153.61 g/mol
InChI Key: BQOLKFJNJCOALF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4,4-Piperidinediol hydrochloride is primarily used as an intermediate in the production of various drugs and organic compounds . It is known to be a precursor for the synthesis of P-gp inhibitors , which are compounds that modulate the activity of P-glycoprotein. P-glycoprotein is a protein that pumps foreign substances out of cells and plays a crucial role in the absorption and distribution of many drugs in the body.

Mode of Action

When used as a precursor in the synthesis of p-gp inhibitors, it contributes to the modulation of p-glycoprotein activity, potentially increasing drug absorption .

Biochemical Pathways

This compound is involved in the synthesis of pharmaceutical compounds through various biochemical pathways . For instance, it plays a crucial role in the synthesis of P-gp inhibitors, which can modulate the activity of P-glycoprotein and affect drug absorption .

Pharmacokinetics

It is known to be soluble in water , which may influence its absorption and distribution in the body.

Result of Action

As an intermediate, the molecular and cellular effects of this compound are largely dependent on the final compounds it is used to synthesize . For instance, when used in the synthesis of P-gp inhibitors, it can contribute to increased drug absorption by modulating the activity of P-glycoprotein .

Action Environment

The action of this compound can be influenced by various environmental factors. It is stable under normal conditions and soluble in water . It may decompose or degrade when exposed to light, moisture, or elevated temperatures for long periods . Therefore, it should be stored in a cool, dark, and dry place for optimal stability .

Biochemical Analysis

Biochemical Properties

4,4-Piperidinediol hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of piperazine-containing drugs such as fentanyl analogs . It interacts with various enzymes and proteins during these reactions. For instance, it can act as a precursor for the synthesis of P-glycoprotein (P-gp) inhibitors, which modulate the activity of P-gp and can increase drug absorption . Additionally, this compound is involved in the development of drugs for treating diseases like cancer, bacterial infections, and neurological disorders .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of P-glycoprotein, which plays a crucial role in drug transport and resistance in cells . This modulation can lead to changes in drug absorption and efficacy, impacting the overall cellular response to treatment .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of certain enzymes involved in drug metabolism, thereby enhancing the bioavailability of therapeutic agents . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions but can degrade when exposed to light, moisture, or elevated temperatures for extended periods . This degradation can decrease its purity and potency, affecting its long-term efficacy in biochemical reactions . Therefore, it is essential to store this compound in a cool, dark, and dry place to maintain its stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to specific organs . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors during these processes . It can be metabolized by enzymes such as cytochrome P450, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments . For instance, it may be transported by P-glycoprotein, influencing its distribution and efficacy in target tissues .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4,4-Piperidinediol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various piperidine derivatives, which are crucial intermediates in the synthesis of pharmaceuticals and other organic compounds .

Comparison with Similar Compounds

Uniqueness: 4,4-Piperidinediol hydrochloride stands out due to its versatility in organic synthesis and its role as a key intermediate in the production of various drugs. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

piperidine-4,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-5(8)1-3-6-4-2-5;/h6-8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOLKFJNJCOALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-Piperidone monohydrate hydrochloride
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CAS No.

40064-34-4
Record name 4,4-Piperidinediol, hydrochloride (1:1)
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Record name 4,4-piperidinediol, hydrochloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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